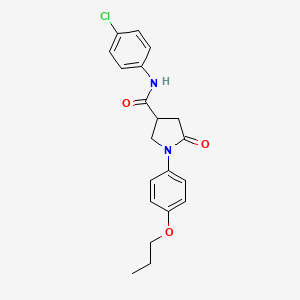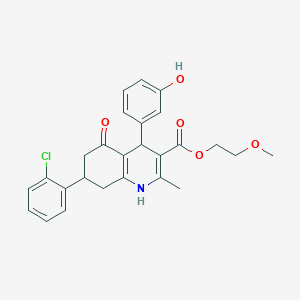
N-(4-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
The compound "N-(4-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide" belongs to a class of organic compounds known for their complex synthesis and diverse chemical and physical properties. Compounds with similar structures have been explored for various applications, including medicinal chemistry, due to their potential biological activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic aromatic compounds and employing techniques such as amide formation, chlorination, and the introduction of substituents through nucleophilic substitution or addition reactions. An example is the synthesis of pyridine and pyrrolidine derivatives, where key steps include cyclization reactions and the careful selection of reaction conditions to ensure the desired selectivity and yield (Lei et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of related compounds is typically performed using X-ray crystallography, which provides detailed information on the molecular geometry, bond lengths, and angles. This analysis is crucial for understanding the compound's reactivity and interaction capabilities. For instance, studies on similar compounds have elucidated their crystal structures, showcasing the importance of non-covalent interactions in determining the compounds' solid-state arrangements (Jayarajan et al., 2019).
Chemical Reactions and Properties
Chemical properties of compounds within this class can vary significantly depending on the substituents attached to the core structure. Reactivity patterns, such as susceptibility to nucleophilic attacks or ability to participate in hydrogen bonding, are influenced by these substituents. Research on similar compounds has highlighted their potential for forming diverse chemical bonds and participating in reactions that are central to synthetic organic chemistry (Quiroga et al., 1999).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-11-26-18-9-7-17(8-10-18)23-13-14(12-19(23)24)20(25)22-16-5-3-15(21)4-6-16/h3-10,14H,2,11-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPOQLSXNXKEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B4013328.png)
![2-{[(4-methylphenyl)sulfonyl]amino}-N-(4-nitrophenyl)benzamide](/img/structure/B4013331.png)
![1-{3-[({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B4013335.png)

![2-[3'-(4-chlorophenyl)-2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl]-N,N-diethylacetamide](/img/structure/B4013339.png)
![10-acetyl-11-(3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013343.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1-phenyl-1H-benzimidazole](/img/structure/B4013350.png)

![1-(3,4-dichlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4013360.png)




![ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4013429.png)